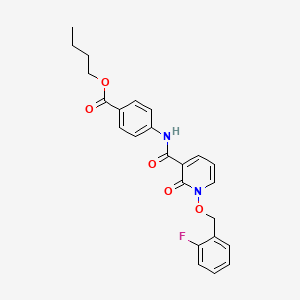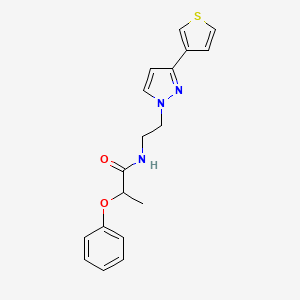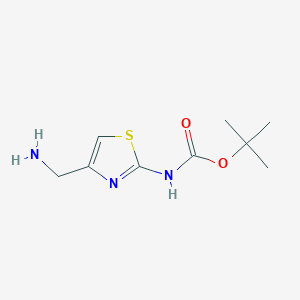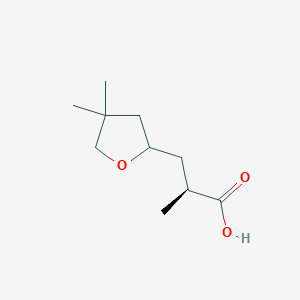
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, also known as DMOA-PA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been studied for its potential as a drug delivery system.
作用机制
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid may alter gene expression patterns and ultimately lead to changes in cellular function.
Biochemical and Physiological Effects:
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating that it may have potential as a treatment for diabetes.
实验室实验的优点和局限性
One advantage of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is that it may not be suitable for use in certain experiments due to its specific mechanism of action and biochemical effects.
未来方向
There are several future directions for research involving (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid. One area of interest is the development of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in treating various types of cancer. Another area of interest is the use of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a tool to study the role of HDACs in various biological processes. Additionally, future research could focus on the development of new synthetic analogues of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid with improved efficacy and safety profiles.
合成方法
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis process typically involves the reaction of 2-methylpropanoic acid with 4,4-dimethyloxolane in the presence of a strong acid catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

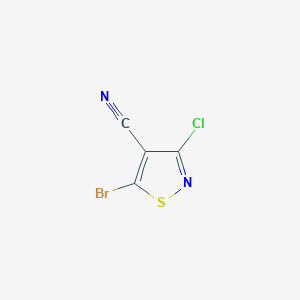

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
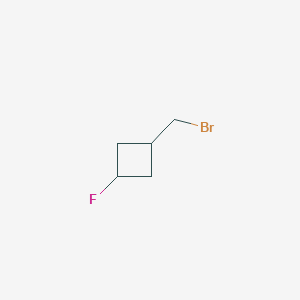
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
